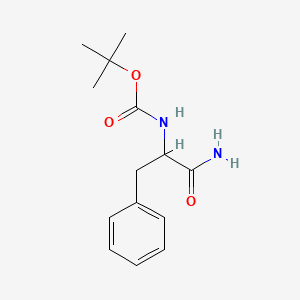

tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

CAS No.: 88463-18-7

Cat. No.: VC8422160

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88463-18-7 |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) |

| Standard InChI Key | DHUPSFPAFRFQRO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Configuration

The systematic name tert-butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate reflects its bifunctional architecture:

-

A tert-butyl carbamate group () provides steric protection for the amine.

-

A 1-carbamoyl-2-phenylethyl moiety introduces a phenyl ring and a carbamoyl group (), enabling hydrogen bonding and dipole interactions.

The compound’s stereochemistry is defined by the chiral center at the second carbon of the propan-2-yl chain, though specific optical activity data remain unreported in public databases.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 264.32 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | PubChem |

| InChI Key | DHUPSFPAFRFQRO-UHFFFAOYSA-N | PubChem |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Boc protection of a primary amine precursor. A plausible route involves:

-

Amination: Reaction of 2-phenyl-1-nitropropane with hydrogen gas to yield 2-phenyl-1-aminopropane.

-

Carbamoylation: Treatment with potassium cyanate () in acidic conditions to install the carbamoyl group.

-

Boc Protection: Condensation with di-tert-butyl dicarbonate () in the presence of a base like triethylamine.

Industrial-scale production is limited due to its discontinued status, though batch synthesis in academic settings follows protocols optimized for analogous carbamates.

Reaction Optimization

Key parameters for maximizing yield include:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent Choice: Dichloromethane or THF for improved solubility of intermediates.

-

Purification: Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 70:30 v/v).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres at 2–8°C but prone to hydrolysis in acidic/basic conditions, releasing CO₂ and tert-butanol.

Table 2: Stability Profile

| Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| pH 2 (HCl) | CO₂, tert-butanol, amine | <24 hours |

| pH 12 (NaOH) | CO₂, tert-butanol, amine | <12 hours |

| Dry N₂, 4°C | None | >6 months |

Biological Activity and Applications

Mechanistic Insights

The Boc group shields the amine during synthetic steps, allowing selective functionalization of the carbamoyl group. This property is critical in peptide synthesis, where temporary protection of amino groups prevents unwanted side reactions.

Comparative Analysis with Related Carbamates

Table 3: Structural and Functional Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate | Phenyl + carbamoyl substituents | Peptide intermediates |

| (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | Cyano group | β-amino acid synthesis |

| tert-Butyl N-[(1S)-1-phenylethyl]carbamate | Chiral phenylethyl group | Asymmetric catalysis |

Key Trends:

-

Electron-Withdrawing Groups (e.g., cyano in) enhance electrophilicity for nucleophilic substitutions.

-

Aromatic Rings (e.g., phenyl in) improve binding affinity to hydrophobic enzyme pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume